molecular formula C6H10ClNO2 B106903 2-chloro-N-ethyl-3-oxobutanamide CAS No. 15844-86-7

2-chloro-N-ethyl-3-oxobutanamide

Cat. No. B106903
CAS RN: 15844-86-7
M. Wt: 163.6 g/mol
InChI Key: JFSWYPKLWHGUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-3-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 2-chloro-N-ethyl-3-oxobutanamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain. It may also disrupt the cell membrane of fungi and weeds, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-ethyl-3-oxobutanamide can cause changes in biochemical and physiological parameters in living organisms. In rats, it has been found to increase liver weight and alter liver enzyme levels. In plants, it has been shown to inhibit photosynthesis and reduce plant growth.

Advantages And Limitations For Lab Experiments

The advantages of using 2-chloro-N-ethyl-3-oxobutanamide in lab experiments include its high purity, stability, and ease of synthesis. However, its potential toxicity and limited solubility in water can pose challenges in some experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-ethyl-3-oxobutanamide. In medicine, further research is needed to elucidate its mechanism of action and potential therapeutic applications. In agriculture, studies are needed to optimize its herbicidal and fungicidal activities. In material science, its potential applications as a precursor for the synthesis of new compounds can be explored further. Additionally, studies are needed to assess its potential environmental impact and toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-ethyl-3-oxobutanamide involves the reaction of ethyl acetoacetate with phosphorus trichloride and thionyl chloride to form ethyl 2-chloroacetoacetate. The resulting compound is then reacted with ethylamine to produce 2-chloro-N-ethyl-3-oxobutanamide. This method is effective in producing high yields of the compound.

Scientific Research Applications

2-chloro-N-ethyl-3-oxobutanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have herbicidal and fungicidal activities, which can be used to control weed and fungal growth. In material science, it has been used as a precursor for the synthesis of various compounds.

properties

CAS RN

15844-86-7

Product Name

2-chloro-N-ethyl-3-oxobutanamide

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

IUPAC Name

2-chloro-N-ethyl-3-oxobutanamide

InChI

InChI=1S/C6H10ClNO2/c1-3-8-6(10)5(7)4(2)9/h5H,3H2,1-2H3,(H,8,10)

InChI Key

JFSWYPKLWHGUDT-UHFFFAOYSA-N

SMILES

CCNC(=O)C(C(=O)C)Cl

Canonical SMILES

CCNC(=O)C(C(=O)C)Cl

synonyms

Butanamide, 2-chloro-N-ethyl-3-oxo-

Origin of Product

United States

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